molecular formula C11H8O5 B3052677 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 435297-35-1

6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3052677
CAS No.: 435297-35-1
M. Wt: 220.18
InChI Key: NAKYXMFBKWCPCQ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by a hydroxyl group at position 6, a methyl group at position 4, and a carboxylic acid moiety at position 3 of the chromene core. Coumarins with carboxylic acid substituents are often studied for their biological activity, including antimicrobial and anti-inflammatory effects . The hydroxyl and methyl groups in this compound likely influence its solubility, acidity, and intermolecular interactions, such as hydrogen bonding, which are critical for its reactivity and applications in medicinal chemistry.

Properties

IUPAC Name

6-hydroxy-4-methyl-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-5-7-4-6(12)2-3-8(7)16-11(15)9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKYXMFBKWCPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675428
Record name 6-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435297-35-1
Record name 6-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Acid-Catalyzed Condensation

The Pechmann condensation remains a cornerstone for synthesizing coumarin derivatives. Adapted for 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, this method involves cyclization of substituted phenols with β-keto acids or esters under acidic conditions. A representative protocol utilizes p-cresol and malonic acid in the presence of zinc chloride (ZnCl₂) and phosphoryl chloride (POCl₃) .

Reaction Conditions and Mechanism

  • Reagents : p-Cresol (19.8 g, 0.21 mol), malonic acid (22 g, 0.21 mol), ZnCl₂ (84.8 g, 0.62 mol), POCl₃ (97 g, 0.63 mol).
  • Conditions : Heating at 60–65°C for 40 hours, followed by neutralization with aqueous sodium carbonate and acidification with hydrochloric acid.
  • Yield : 66% after crystallization.

The mechanism proceeds via initial formation of a keto-enol tautomer from malonic acid, followed by electrophilic substitution at the para position of p-cresol. ZnCl₂ acts as a Lewis acid to facilitate cyclization, while POCl₃ enhances the electrophilicity of the carbonyl group.

Table 1: Key Parameters for Conventional Synthesis
Parameter Details
Starting Materials p-Cresol, malonic acid
Catalysts ZnCl₂, POCl₃
Temperature 60–65°C
Reaction Time 40 hours
Yield 66%
Key Reference Ji et al. (2016)

Microwave-Assisted Synthesis with Selenium Dioxide

Microwave irradiation has emerged as a tool for accelerating coumarin functionalization. In this approach, 6-hydroxy-4-methyl-2H-chromen-2-one undergoes oxidation and formylation to introduce the 3-carboxylic acid group.

Reaction Pathway and Optimization

  • Step 1 : Oxidation of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide (SeO₂) in dimethylformamide (DMF) and glacial acetic acid yields 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbaldehyde.
  • Step 2 : Further oxidation of the aldehyde to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.
Table 2: Microwave-Assisted Synthesis Parameters
Parameter Details
Starting Material 6-Hydroxy-4-methyl-2H-chromen-2-one
Oxidizing Agent SeO₂ (Step 1), KMnO₄ (Step 2)
Solvent DMF with glacial acetic acid
Microwave Power 300 W (estimated from literature)
Reaction Time 30–60 minutes per step
Yield (Overall) Not explicitly reported; ~70% inferred
Key Reference PMC Study (2014)

The microwave method reduces reaction times from hours to minutes, though yields depend on precise control of oxidation conditions.

Modern peptide coupling strategies enable selective introduction of the carboxylic acid group. A protocol from the Royal Society of Chemistry employs tert-butyl esters as protected intermediates, which are subsequently deprotected.

Procedure and Critical Steps

  • Esterification : Reaction of 7-(ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid with tert-butyl chloroformate in dichloroethane (DCE) forms the tert-butyl ester.
  • Deprotection : Acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleaves the tert-butyl group, yielding the free carboxylic acid.
Table 3: Coupling Agent Synthesis Parameters
Parameter Details
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
Solvent Dichloroethane (DCE)
Temperature Reflux (83°C)
Reaction Time 24 hours (esterification)
Deprotection Agent TFA or HCl
Yield 88% (after crystallization)
Key Reference RSC Study (2019)

This method offers high regioselectivity and is ideal for synthesizing derivatives with sensitive functional groups.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Conventional Method : Moderate yields (66%) but scalable for industrial applications due to simple reagents.
  • Microwave Method : Faster (≤1 hour) but requires specialized equipment and precise oxidation control.
  • Coupling Agent Method : Highest yield (88%) but cost-prohibitive for large-scale synthesis due to expensive reagents.

Functional Group Compatibility

  • The tert-butyl protection strategy minimizes side reactions during carboxylic acid formation, making it suitable for multistep syntheses.
  • Selenium dioxide-mediated oxidation risks over-oxidation, necessitating careful stoichiometric monitoring.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

6-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid serves as a scaffold for developing new drugs targeting diseases related to oxidative stress and inflammation. Research indicates that compounds within the chromene family exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has been shown to inhibit the proliferation of human tumor cells by modulating cell cycle regulators and activating caspases, which are crucial for programmed cell death .

Antioxidant Properties

The compound exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Biological Studies

Mechanism of Action

Studies have focused on elucidating the mechanisms underlying the biological activities of this compound. It interacts with multiple molecular targets, inhibiting specific enzymes or receptors involved in disease pathways. Interaction studies typically employ techniques like molecular docking and binding affinity assays to optimize its pharmacological profiles .

Materials Science

Synthesis and Functionalization

The compound can be synthesized through various methods, including the Knoevenagel condensation reaction involving salicylaldehydes and malonic acid derivatives. The ability to functionalize this compound allows researchers to create derivatives with enhanced biological activities .

  • Anticancer Activity Study : A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
  • Antioxidant Efficacy : Research conducted on oxidative stress models demonstrated that this compound effectively reduced lipid peroxidation levels, showcasing its potential as a therapeutic agent in conditions characterized by oxidative damage .
  • Synthesis Optimization : A recent synthesis optimization study reported yields of up to 82% for derivatives of this compound using various solvents and catalysts, illustrating its versatility in synthetic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromene-3-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key References
This compound 6-OH, 4-CH₃ C₁₁H₈O₅ 220.18 Not reported Inferred
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (3f) 6-CH₃ C₁₁H₈O₄ 204.18 165–166
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid 6-Br, 4-CH₃ C₁₁H₇BrO₄ 283.07 Not reported
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid (9) 7-OH, 4-CH₃, 6-COOH C₁₁H₈O₅ 220.18 Not reported
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid 6-Cl, 4-CH₃, 7-CH₃ C₁₂H₉ClO₄ 252.65 Not reported

Key Observations :

  • Halogen vs. Hydroxyl : Bromo or chloro substituents (e.g., compound 15) increase molecular weight and may enhance lipophilicity, whereas hydroxyl groups improve aqueous solubility .

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data

Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) Key References
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (3f) 165–166 3419 (O–H), 1745 (C=O), 1674 (conj. C=O)
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (3d) 200 1771 (C=O), 1369 (C–Br)
This compound (inferred) ~3400 (O–H), ~1740 (C=O), ~1670 (C=C)

Key Observations :

  • IR Spectroscopy : Hydroxyl groups exhibit broad peaks near 3400 cm⁻¹, while carbonyl (C=O) stretches appear at ~1740 cm⁻¹. Bromine substituents show distinct C–Br stretches near 1369 cm⁻¹ .
  • Thermal Stability : Higher melting points in halogenated derivatives (e.g., 200°C for compound 3d) suggest stronger intermolecular forces compared to methyl-substituted analogs .

Biological Activity

6-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the chromene family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H8O5C_{11}H_{8}O_{5} and is characterized by a chromene core structure that includes hydroxyl and carboxylic acid functional groups. This unique structure contributes to its reactivity and biological activity, making it a versatile scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.
  • Anticancer Properties : Studies have shown that compounds within the chromene class, including this specific acid, exhibit potent anticancer activity against various cancer cell lines. For instance, it has been noted for its cytotoxic effects against human melanoma and glioblastoma cells.
  • Antimicrobial Activity : It possesses antimicrobial properties, effective against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
  • Antidiabetic Effects : Preliminary studies suggest potential antidiabetic activity, indicating its role in glucose metabolism regulation.
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. One notable method involves the Knoevenagel condensation reaction using salicylaldehyde and Meldrum’s acid under mild conditions, achieving high yields (up to 99%) with appropriate catalysts like sodium azide or potassium carbonate .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress
AnticancerCytotoxicity against melanoma and glioblastoma
AntimicrobialEffective against various bacterial strains
AntidiabeticPotential in glucose metabolism
Anti-inflammatoryReduces inflammation markers

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers tested its effects on MDA-MB-435 (human melanoma) and SF-295 (human glioblastoma) cells. The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.36 μM against MDA-MB-435 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.83 μM) .

Table 2: Comparison of IC50 Values

CompoundCell LineIC50 (μM)
6-Hydroxy-4-methyl...MDA-MB-4350.36
DoxorubicinMDA-MB-4350.83
6-HydroxyflavoneVariousVaries

Q & A

Q. What synthetic methodologies are most effective for producing 6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, including condensation of substituted salicylaldehydes with active methylene compounds (e.g., methyl acetoacetate) under acidic or basic conditions. For example, analogous chromene-3-carboxylic acids are synthesized via oxidation of 3-carbaldehyde intermediates using sodium chlorate/NaHSO₃ in aqueous conditions, followed by recrystallization in dichloromethane (DCM) . Key parameters include:
  • Oxidizing agents : Sodium chlorate ensures efficient aldehyde-to-carboxylic acid conversion.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance cyclization efficiency.
  • Temperature control : Reactions often proceed at reflux (80–100°C) to drive completion.
  • Example Data from Analogous Syntheses :
IntermediateYield (%)Key IR (C=O stretch, cm⁻¹)
6-Methoxy-3-carbaldehyde461675
6-Methyl-3-carboxylic acid941690

Q. Which spectroscopic and crystallographic techniques are essential for validating the structural identity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl groups (C=O stretches at ~1680–1700 cm⁻¹) and hydroxyl groups (broad O-H stretches ~3000–3500 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR resolves aromatic proton environments (δ 6.5–8.0 ppm) and methyl substituents (δ ~2.5 ppm). ¹³C NMR confirms carboxylate carbons (δ ~165–175 ppm) .
  • X-ray Crystallography : Resolves precise substituent positioning and hydrogen-bonding networks. For example, chromene-carboxylic acid derivatives exhibit planar chromene rings with intermolecular O-H···O bonds stabilizing crystal packing .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activities of structurally similar chromene-carboxylic acid derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:
  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls.
  • Structure-Activity Relationship (SAR) modeling : Computational docking (e.g., AutoDock Vina) identifies key interactions between substituents (e.g., 4-methyl or 6-hydroxy groups) and target enzymes .
  • Metabolic stability testing : Evaluate compound degradation under physiological pH/temperature to rule out false negatives .

Q. What advanced strategies improve regioselectivity during the introduction of multiple substituents on the chromene core?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions to steer electrophilic substitution .
  • Catalytic systems : Palladium/copper catalysts enhance cross-coupling efficiency for aryl/alkyl group incorporation (e.g., Suzuki-Miyaura for 4-methyl addition) .
  • Solvent effects : Non-polar solvents (toluene) favor cyclization over side reactions in multi-step syntheses .

Q. How should discrepancies in crystallographic data (e.g., hydrogen-bonding patterns) be resolved for accurate structural assignment?

  • Methodological Answer :
  • High-resolution X-ray diffraction : Collect data at low temperature (e.g., 135 K) to minimize thermal motion artifacts. For example, reports planar chromene rings with O-H···O bonds (2.7–2.9 Å) between carboxylic acid and solvent molecules .
  • Computational validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set).
  • Multi-method analysis : Correlate XRD data with solid-state NMR or Raman spectroscopy to confirm protonation states .

Data Contradiction Analysis

Q. How can conflicting reports about the thermal stability of chromene-carboxylic acids be systematically investigated?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres. For example, methyl-substituted chromenes degrade at ~250°C, while hydroxy-substituted analogs show lower stability (~200°C) due to intermolecular H-bonding .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Discrepancies may arise from polymorphic forms or solvent retention .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
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6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

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